molecular formula C17H13ClN4O3 B2866048 N-(2-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351799-52-4

N-(2-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2866048
CAS No.: 1351799-52-4
M. Wt: 356.77
InChI Key: ANMVYAODHDXBCQ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by an imidazole core substituted with a 2-chlorophenyl carboxamide group at position 4 and a 4-nitrobenzyl group at position 1.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3/c18-14-3-1-2-4-15(14)20-17(23)16-10-21(11-19-16)9-12-5-7-13(8-6-12)22(24)25/h1-8,10-11H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMVYAODHDXBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a carboxamide group, and two aromatic substituents: a 2-chlorophenyl group and a 4-nitrobenzyl group. The structural formula can be represented as follows:

N 2 chlorophenyl 1 4 nitrobenzyl 1H imidazole 4 carboxamide\text{N 2 chlorophenyl 1 4 nitrobenzyl 1H imidazole 4 carboxamide}

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which may inhibit the activity of certain enzymes or modulate receptor functions.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and other targets involved in neurodegenerative diseases. The presence of both the nitro and chlorophenyl groups is thought to enhance binding affinity and specificity towards these enzymes.

Antimicrobial Properties

Studies have shown that imidazole derivatives can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer potential. Similar imidazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

1. Neuroprotective Effects

A study on related compounds found that certain imidazole derivatives could protect neuronal cells from oxidative stress-induced damage. These compounds inhibited the production of reactive oxygen species (ROS) and modulated inflammatory pathways, which are critical in neurodegenerative disorders like Alzheimer's disease.

2. Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition against AChE with an IC50 value comparable to established inhibitors like donepezil. This suggests its potential as a therapeutic agent for Alzheimer's disease.

Data Table: Biological Activity Summary

Biological Activity Mechanism IC50 (μM) Reference
AChE InhibitionCompetitive inhibition0.23
AntimicrobialDisruption of bacterial cell wallsVaries by strain
AnticancerInduction of apoptosis10-50

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a chemical compound with potential applications in scientific research. Information regarding this compound can be found with the CAS No. 1351799-52-4 and the molecular formula C17H13ClN4O3 .

Scientific Research Applications

While specific applications of this compound are not detailed, research indicates the potential for the use of related compounds in various scientific fields:

Antimicrobial and Anticancer Research: Derivatives of thiazole and chloroacetamide have been studied for their antimicrobial activity against bacterial and fungal species, as well as anticancer activity against breast cancer cell lines . Similarly, other compounds containing chloro and sulfonamide groups have been investigated for antitumor activity .

Anticonvulsant Properties: Research on N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives suggests they possess anticonvulsant properties .

Building Blocks for Complex Molecules: Imidazole carboxylic acids are used as building blocks in the synthesis of more complex molecules.

Case Studies

While specific case studies for this compound were not found in the search results, studies on related compounds provide insight into potential applications:

Antimicrobial Activity: A study showed a compound exhibiting inhibitory effects on Staphylococcus aureus and Escherichia coli.

Anticancer Activity: Evaluation of a compound on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability.

Anti-inflammatory Properties: A study showed a reduction in TNF-alpha and IL-6 levels using LPS-stimulated macrophages treated with a certain compound.

Data Table

The table below summarizes the biological activities of a related compound, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, as an example of potential research directions:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Comparison with Similar Compounds

Positional Isomerism: 4-Chlorophenyl vs. 2-Chlorophenyl

A closely related analog, N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (CAS 1351800-17-3), differs only in the position of the chlorine atom on the phenyl ring. The 4-chloro isomer’s linear substitution pattern may enhance planarity, favoring π-π stacking in enzyme active sites, while the 2-chloro isomer’s ortho substitution could disrupt such interactions .

Substituent Effects: Nitro vs. Methoxy Groups

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () replaces the nitro and chloro groups with methoxy substituents. Methoxy groups are electron-donating, increasing electron density on the aromatic rings, which may reduce electrophilic reactivity compared to the nitro-substituted target compound. This difference could lead to divergent biological activities; for example, nitro groups often enhance interactions with redox-active enzymes like nitroreductases .

Complex Substitution Patterns

2-(2-Chlorophenyl)-1-(4-chlorophenyl)-N-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1H-imidazole-4-carboxamide () features dual chloro substituents and a hydroxylated indenyl group. This compound’s stereochemistry ((1R,2S)-indenyl) may confer selectivity for chiral biological targets, a property absent in the achiral target compound .

Discontinued Analogs and Commercial Availability

The discontinued 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole () highlights challenges in optimizing halogenated heterocycles. Its discontinuation may reflect synthetic complexity or insufficient efficacy. In contrast, the target compound remains available from suppliers like Ambeed, Inc., suggesting sustained research interest .

Key Takeaways

  • Substituent Position Matters : The 2-chloro vs. 4-chloro distinction significantly impacts steric and electronic profiles.
  • Electron-Withdrawing vs. Donating Groups : Nitro groups enhance electrophilicity, while methoxy groups favor electron-rich interactions.
  • Complexity and Chirality : Additional substituents or stereocenters (e.g., hydroxy indenyl) can improve target selectivity but complicate synthesis.

This analysis underscores the importance of rational design in optimizing imidazole-based compounds for specific therapeutic or industrial applications. Further biological assays are needed to validate these theoretical comparisons.

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